Demethylvestitol
Overview
Description
Mechanism of Action
Target of Action
Demethylvestitol is an isoflavan compound . Isoflavans are a type of polyphenolic compound, which are known for their antioxidant properties.
Mode of Action
It’s worth noting that compounds inhibiting c14 demethylation during sterol formation have been associated with disrupting cell membrane integrity
Biochemical Pathways
This compound is classified as a hydroxyisoflavan . Hydroxyisoflavans are polycyclic compounds containing a hydroxylated isoflavan skeleton . .
Result of Action
This compound has been associated with anti-inflammatory and antiviral properties . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Demethylvestitol can be synthesized through several methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves using solvents such as ethyl acetate to isolate the compound from plants like Spatholobus suberectus . The extracted compound is then purified and crystallized to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The plant material is subjected to solvent extraction, followed by separation techniques such as chromatography. The final product is obtained through crystallization and drying .
Chemical Reactions Analysis
Types of Reactions: Demethylvestitol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the aromatic ring of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
Demethylvestitol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying isoflavonoid chemistry and reactions.
Biology: Investigated for its role in plant defense mechanisms and its effects on various biological pathways.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
Demethylvestitol is unique among isoflavans due to its specific structural features and biological activities. Similar compounds include:
Vestitol: Another isoflavan with similar antioxidant and anti-inflammatory properties.
Biochanin A: An isoflavone with comparable biological activities but different structural features.
Genistein: A well-known isoflavone with extensive research on its health benefits.
This compound stands out due to its specific hydroxylation pattern and its presence in traditional Chinese medicine formulations .
Properties
IUPAC Name |
4-(7-hydroxy-3,4-dihydro-2H-chromen-3-yl)benzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c16-11-3-4-13(14(18)6-11)10-5-9-1-2-12(17)7-15(9)19-8-10/h1-4,6-7,10,16-18H,5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZBXHPHEBCWLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=CC(=C2)O)C3=C(C=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101316570 | |
Record name | Demethylvestitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101316570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65332-45-8 | |
Record name | Demethylvestitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65332-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Demethylvestitol, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065332458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Demethylvestitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101316570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEMETHYLVESTITOL, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YG211N26G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Demethylvestitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033986 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: In which plant species has demethylvestitol been identified?
A1: this compound has been isolated from various plant species, including:
- Adzuki bean (Vigna angularis) []
- Erythrina sandwicensis []
- Derris elliptica (Roxb.) Benth. []
- Sesbania grandiflora []
Q2: What is the role of this compound in these plants?
A2: While its exact function in all these plants requires further investigation, this compound, like other isoflavonoids, is likely involved in plant defense mechanisms. For example, in adzuki bean, this compound was identified as one of nine antifungal stress compounds produced in response to infection by the fungal pathogen Cephalosporium gregatum type B []. This suggests a role for this compound in protecting the plant from fungal diseases.
Q3: Are there any studies investigating the biosynthesis of this compound?
A3: While there are no studies specifically focusing on this compound biosynthesis, research on related isoflavonoids, such as those found in Phaseolus mungo L. [], provides insights. These studies indicate that isoflavonoid biosynthesis is often induced by stress factors like fungal infection or exposure to metal ions. This induction likely triggers a complex enzymatic pathway involving chalcone synthase, chalcone isomerase, and isoflavone synthase enzymes, ultimately leading to the production of diverse isoflavonoids, potentially including this compound.
Q4: Beyond antifungal activity, are there other potential bioactivities associated with this compound?
A4: While research on this compound specifically is limited, its structural similarity to other isoflavonoids suggests potential for various bioactivities. For example, related compounds like medicarpin and sativan, also found in Sesbania grandiflora [], have been studied for their potential antioxidant, anti-inflammatory, and anticancer properties. Further research is needed to explore if this compound shares any of these bioactivities.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.